molecular formula C17H21ClSSi B14330977 {[(4-Chlorophenyl)sulfanyl](4-methylphenyl)methyl}(trimethyl)silane CAS No. 103559-10-0

{[(4-Chlorophenyl)sulfanyl](4-methylphenyl)methyl}(trimethyl)silane

Cat. No.: B14330977
CAS No.: 103559-10-0
M. Wt: 321.0 g/mol
InChI Key: OHUBGRAZSYRIRZ-UHFFFAOYSA-N
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Description

{(4-Chlorophenyl)sulfanylmethyl}(trimethyl)silane is an organosilicon compound that features a unique combination of a chlorophenyl group, a methylphenyl group, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(4-Chlorophenyl)sulfanylmethyl}(trimethyl)silane typically involves the reaction of 4-chlorothiophenol with 4-methylbenzyl chloride in the presence of a base, followed by the introduction of a trimethylsilyl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or potassium carbonate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Phenyl Derivatives: From reduction reactions.

    Functionalized Silanes: From substitution reactions.

Scientific Research Applications

Chemistry

In organic synthesis, {(4-Chlorophenyl)sulfanylmethyl}(trimethyl)silane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s derivatives have potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its ability to undergo various chemical transformations makes it a versatile tool in drug discovery.

Industry

In the materials science industry, this compound is used in the development of advanced materials, including polymers and coatings. Its organosilicon structure imparts desirable properties such as thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism by which {(4-Chlorophenyl)sulfanylmethyl}(trimethyl)silane exerts its effects depends on its chemical transformations. For instance, in oxidation reactions, the sulfur atom can form reactive intermediates that interact with other molecules. In medicinal applications, its derivatives may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: An ester used in organic synthesis with similar reactivity in nucleophilic substitution reactions.

    Acetylacetone: A diketone that undergoes similar keto-enol tautomerism and nucleophilic substitution reactions.

    Diketene: A reactive intermediate used in the synthesis of various organic compounds.

Uniqueness

What sets {(4-Chlorophenyl)sulfanylmethyl}(trimethyl)silane apart is its combination of a chlorophenyl group, a methylphenyl group, and a trimethylsilyl group. This unique structure allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industry.

Properties

CAS No.

103559-10-0

Molecular Formula

C17H21ClSSi

Molecular Weight

321.0 g/mol

IUPAC Name

[(4-chlorophenyl)sulfanyl-(4-methylphenyl)methyl]-trimethylsilane

InChI

InChI=1S/C17H21ClSSi/c1-13-5-7-14(8-6-13)17(20(2,3)4)19-16-11-9-15(18)10-12-16/h5-12,17H,1-4H3

InChI Key

OHUBGRAZSYRIRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C([Si](C)(C)C)SC2=CC=C(C=C2)Cl

Origin of Product

United States

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